molecular formula C13H19NO4S B2490371 N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)furan-3-carboxamide CAS No. 2319787-09-0

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)furan-3-carboxamide

Cat. No.: B2490371
CAS No.: 2319787-09-0
M. Wt: 285.36
InChI Key: PCWCUNDYMFLZIJ-UHFFFAOYSA-N
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Description

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)furan-3-carboxamide is a sophisticated chemical compound offered for research and development purposes. This molecule features a furan-3-carboxamide scaffold linked to a tetrahydro-2H-thiopyran ring system via a methylene bridge. The presence of the 2-hydroxyethoxy side chain on the thiopyran ring is a key functional group that enhances the molecule's solubility and offers a versatile handle for further chemical modification or for probing hydrogen-bonding interactions in biological systems. Compounds with carboxamide functional groups are of significant interest in medicinal chemistry and chemical biology for their potential as enzyme inhibitors or receptor modulators . The distinct sulfur atom in the thiopyran ring, compared to more common oxygen-containing tetrahydropyrans, can substantially alter the electronic properties, metabolic stability, and overall pharmacokinetic profile of the molecule, making it a valuable scaffold for investigating structure-activity relationships . This compound is provided exclusively for laboratory research. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated fume hood.

Properties

IUPAC Name

N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c15-4-6-18-13(2-7-19-8-3-13)10-14-12(16)11-1-5-17-9-11/h1,5,9,15H,2-4,6-8,10H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWCUNDYMFLZIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)C2=COC=C2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)furan-3-carboxamide typically involves multiple steps, starting with the preparation of the thiopyran and furan intermediates. The key steps include:

    Formation of the thiopyran ring: This can be achieved through the reaction of a suitable diene with a sulfur-containing reagent under acidic conditions.

    Introduction of the hydroxyethoxy group: This step involves the reaction of the thiopyran intermediate with ethylene oxide or a similar reagent to introduce the hydroxyethoxy group.

    Coupling with the furan ring: The furan ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Formation of the carboxamide group: The final step involves the reaction of the coupled intermediate with an amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by:

  • Furan Ring : Provides unique reactivity and stability.
  • Thiopyran Moiety : Imparts potential biological activity.
  • Carboxamide Group : Enhances solubility and may influence interactions with biological targets.

The molecular formula is C13H19N3O4SC_{13}H_{19}N_{3}O_{4}S, with a molecular weight of approximately 301.4 g/mol.

Chemistry

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)furan-3-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with tailored properties.

Biology

Research indicates that this compound exhibits potential bioactive properties , making it a candidate for further investigation in:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens, suggesting that this compound may also possess antimicrobial properties.
  • Anticancer Properties : Preliminary studies indicate potential applications in cancer therapy by inhibiting tumor growth through specific mechanisms such as apoptosis induction and cell cycle arrest.

Medicine

The compound is being explored for its potential therapeutic effects, including:

  • Anti-inflammatory Effects : The structure suggests possible interactions with enzymes involved in inflammatory pathways, making it a candidate for the development of anti-inflammatory drugs.
  • Analgesic Activities : Investigations into pain relief mechanisms may reveal new therapeutic uses.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties can enhance material performance in various applications.

Case Studies and Research Findings

  • In Vitro Studies : Laboratory tests have demonstrated that derivatives of tetrahydrothiopyran exhibit significant antimicrobial properties against pathogens like Haemophilus influenzae and Moraxella catarrhalis.
  • Mechanistic Insights : Interaction studies reveal that the compound can inhibit specific enzymatic activities by binding to their active sites, which is crucial for understanding its mechanism of action.
  • Therapeutic Applications : Preliminary findings suggest potential applications in treating infections and possibly cancer, where modulation of enzyme activity can lead to reduced tumor growth or improved patient outcomes.

Mechanism of Action

The mechanism of action of N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Research Findings and Insights

  • Solubility Enhancement: The hydroxyethoxy group in the target compound likely improves aqueous solubility compared to non-polar analogs like HR442508 .
  • Metabolic Stability : The thiopyran sulfur atom may increase metabolic resistance compared to tetrahydro-2H-pyran derivatives (e.g., HR442508), though this requires experimental validation .
  • Target Selectivity: The furan-3-carboxamide moiety may confer selectivity toward specific kinase isoforms, similar to quinoline-based compounds in .

Notes on Evidence Limitations

  • Comparisons rely on structural analogs from patents and commercial databases .
  • Further experimental studies (e.g., enzymatic assays, pharmacokinetic profiling) are required to validate inferred properties.

Biological Activity

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)furan-3-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure, characterized by the following components:

  • Tetrahydro-2H-thiopyran moiety : This cyclic structure is linked to a furan ring through a methylene bridge.
  • Hydroxyethoxy group : Enhances solubility and may influence biological interactions.
  • Carboxamide functional group : Likely plays a role in its biological activity.

The molecular formula for this compound is C13H19N3O4SC_{13}H_{19}N_{3}O_{4}S with a molecular weight of approximately 301.4 g/mol.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related tetrahydrothiopyran derivatives have shown effectiveness against various pathogens, including those responsible for respiratory infections like Haemophilus influenzae and Moraxella catarrhalis .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. The presence of the thiophene ring in similar compounds suggests that it may interact with specific enzymes, modulating their activity. This characteristic could be valuable in drug design, particularly for targeting diseases where enzyme regulation is crucial .

Receptor Modulation

This compound may also act as a receptor modulator. Its structural features allow it to bind to various receptors, potentially influencing cellular signaling pathways. The binding affinity and specificity are critical for therapeutic applications, particularly in oncology and infectious diseases .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its analogs:

  • In vitro Studies : Laboratory tests have demonstrated that derivatives of tetrahydrothiopyran exhibit antimicrobial properties, with some compounds showing enhanced activity compared to traditional antibiotics .
  • Mechanistic Insights : Interaction studies reveal that the compound can inhibit specific enzymatic activities by binding to their active sites, which is vital for understanding its mechanism of action .
  • Therapeutic Applications : Preliminary findings suggest potential applications in treating infections and possibly cancer, where modulation of enzyme activity can lead to reduced tumor growth or improved patient outcomes .

Comparative Analysis with Similar Compounds

The following table summarizes key comparisons between this compound and other related compounds:

Compound NameStructureUnique Features
Thiophene-2-carboxylic acidStructureLacks tetrahydrothiopyran moiety; different reactivity
2-Aminothiophene-3-carboxylic acidStructureDistinct biological activity due to amino substitution
N-(4-(2-hydroxyethoxy)-tetrahydrothiopyran) derivativesStructureEnhanced solubility and potential for diverse biological activities

Q & A

Basic: What are the critical steps and optimization strategies for synthesizing N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)furan-3-carboxamide?

Answer:
The synthesis involves multi-step reactions, typically starting with functionalization of the tetrahydro-2H-thiopyran core. Key steps include:

  • Thiopyran ring modification : Introduce the 2-hydroxyethoxy group via nucleophilic substitution or coupling reactions under anhydrous conditions (e.g., THF, DMF) .
  • Carboxamide linkage : Couple the furan-3-carboxylic acid moiety to the thiopyran intermediate using carbodiimide-based reagents (e.g., EDCI, HOBt) to minimize racemization .
  • Optimization : Reaction temperatures (0–60°C), solvent polarity, and catalyst selection (e.g., TMAD for efficient coupling) significantly impact yield and purity. LCMS and HPLC (e.g., retention time analysis at 1.01 minutes) are critical for monitoring intermediate purity .

Advanced: How can structural contradictions in crystallographic and computational models of this compound be resolved?

Answer:
Discrepancies between X-ray crystallography data and computational predictions (e.g., DFT-optimized geometries) often arise from:

  • Crystal packing effects : Use SHELX programs for refinement, particularly SHELXL for small-molecule structures, to account for hydrogen bonding and van der Waals interactions .
  • Conformational flexibility : Perform molecular dynamics simulations (e.g., AMBER or GROMACS) in explicit solvent to assess rotatable bonds in the hydroxyethoxy and methylene groups .
  • Validation : Cross-reference NMR chemical shifts (e.g., 1H^1H, 13C^{13}C) with computed values using software like Gaussian or ADF to identify dominant conformers .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

  • NMR Spectroscopy : Use 1H^1H-NMR to confirm the presence of the furan ring (δ 7.4–8.0 ppm) and thiopyran methylene protons (δ 2.5–3.5 ppm). 13C^{13}C-NMR resolves carboxamide carbonyl signals near 170 ppm .
  • Mass Spectrometry : High-resolution LCMS (e.g., m/z 1011 [M+H]+ in Example 429) identifies molecular ion peaks and fragmentation patterns .
  • HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Retention time consistency (e.g., 1.01 minutes) ensures batch reproducibility .

Advanced: How can researchers design experiments to resolve conflicting bioactivity data across different assay platforms?

Answer:
Contradictory results (e.g., IC50_{50} variability in kinase inhibition assays) may stem from:

  • Assay conditions : Standardize buffer pH, ionic strength, and ATP concentrations to minimize false positives/negatives.
  • Target selectivity : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporters for functional activity) .
  • Data normalization : Include reference compounds (e.g., staurosporine for kinase assays) and apply statistical tools (e.g., Grubbs’ test) to identify outliers .

Basic: What computational approaches predict the solubility and stability of this compound in aqueous media?

Answer:

  • Solubility : Use Hansen solubility parameters (HSPs) and COSMO-RS simulations to estimate logP and miscibility in water-ethanol mixtures .
  • Stability : Conduct accelerated degradation studies under varying pH (1–13) and temperatures (25–60°C). Monitor hydrolytic cleavage of the carboxamide bond via LCMS .
  • Hybrid methods : Combine molecular docking (e.g., AutoDock Vina) with MD simulations to assess hydration shell formation around polar groups (hydroxyethoxy, carboxamide) .

Advanced: How can researchers elucidate the mechanism of action for this compound’s observed bioactivity?

Answer:

  • Target identification : Use affinity chromatography with immobilized compound analogues to pull down binding proteins, followed by MS/MS proteomics .
  • Pathway analysis : Perform RNA-seq or phosphoproteomics on treated cell lines to map downstream signaling nodes (e.g., MAPK/ERK) .
  • Structural studies : Co-crystallize the compound with purified target proteins (e.g., kinases) and solve structures at ≤2.0 Å resolution using SHELXD .

Basic: What are the best practices for storing and handling this compound to ensure experimental reproducibility?

Answer:

  • Storage : Keep in amber vials under inert gas (argon) at –20°C to prevent oxidation of the thiopyran sulfur and furan ring .
  • Handling : Use anhydrous solvents (e.g., DMSO-d6 for NMR) to avoid hydrolysis. Confirm purity via HPLC before each experiment .
  • Stability monitoring : Perform periodic 1H^1H-NMR checks (every 3 months) to detect decomposition (e.g., new peaks near δ 5.5 ppm for degradation products) .

Advanced: What strategies mitigate synthetic byproducts arising from the thiopyran ring’s stereochemical complexity?

Answer:

  • Chiral resolution : Use preparative SFC (supercritical fluid chromatography) with cellulose-based columns to separate diastereomers .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed couplings to control stereocenters during thiopyran functionalization .
  • Byproduct analysis : Characterize unwanted isomers via 13C^{13}C-NMR and X-ray crystallography, then adjust reaction stoichiometry or catalysts .

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